![molecular formula C21H27N3O4 B5528056 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5528056.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, aiming to achieve specific structural features that impart desired activities. For example, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide, a compound with a similar structure, has been explored for its gastric acid antisecretory activity, showcasing the intricate steps required to achieve such complex molecules (Ueda et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds, like spiro[isobenzofuran-1(3H),4'-piperidines], indicates diuretic and antihypertensive activities, suggesting the significance of specific structural features for biological activities (Klioze & Novick, 1978).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, leading to various derivatives with distinct properties. For instance, the synthesis and evaluation of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists demonstrate the versatility in chemical modifications to achieve specificity in biological actions (Zarrinmayeh et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their formulation and application. The crystal structure of risperidone, a related compound, reveals the spatial arrangement of molecules, critical for understanding drug-receptor interactions (Peeters, Blaton, & De Ranter, 1993).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are essential for the development and storage of these compounds. The metabolism of TBPT, a serotonin-4 receptor partial agonist, highlights the importance of understanding metabolic pathways for designing compounds with desirable pharmacokinetic profiles (Sawant-Basak et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15-12-18(28-23-15)14-24-8-6-16(7-9-24)2-5-21(25)22-17-3-4-19-20(13-17)27-11-10-26-19/h3-4,12-13,16H,2,5-11,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZUSXFLABLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)CCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide |
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